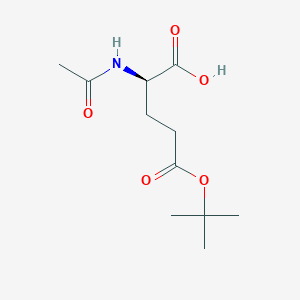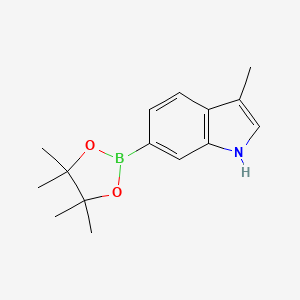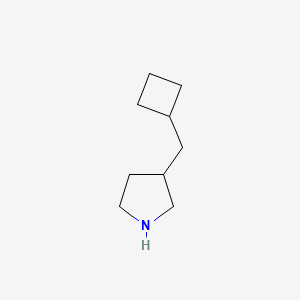
3-(Cyclobutylmethyl)pyrrolidine
Übersicht
Beschreibung
“3-(Cyclobutylmethyl)pyrrolidine” is a chemical compound with the molecular formula C9H17N . It has a molecular weight of 139.24 . This compound is used in scientific research and exhibits high perplexity and burstiness, making it suitable for diverse applications such as drug synthesis and organic chemistry investigations.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Wissenschaftliche Forschungsanwendungen
Gold Catalysis in Organic Synthesis
Gold catalysis is used in organic synthesis, particularly in the efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines. This process results in the production of 3-pyrrolines, which are crucial intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products (Morita & Krause, 2004).
Cycloaddition/Annulation Strategies
Cycloaddition and annulation strategies are efficient methods for constructing multisubstituted pyrrolidines. These strategies are vital in terms of atom economy, stereoselectivity, product diversity, and potential for asymmetric synthesis. They play a significant role in the syntheses of pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).
Polar Cycloaddition
Polar cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene is studied for pyrrolidines synthesis. This method could be applied to analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Synthesis and Reactions of 3-Pyrrolidinones
3-Pyrrolidinones are used as versatile substrates in the synthesis of various heterocyclic compounds such as indoles and 5-deazapteroic acid analogues, and as raw materials for drug synthesis. Their active methylene group's high reactivity is useful for various syntheses (Amer et al., 2008).
Direct and Stereospecific Synthesis
A new method for accessing complex poly-heterocyclic pyrrolidines from unactivated and electron-rich olefins has been developed. This method involves intermolecular [3+2] cycloadditions and is significant for its potential in organic synthesis, metal catalysis, and organocatalysis (Otero-Fraga et al., 2017).
Antibacterial, Antifungal, Antimalarial and Antitubercular Studies
Functionalized spiro[pyrrolidin-2,3′-oxindoles] show in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, highlighting their significance in medicinal chemistry (Haddad et al., 2015).
Synthesis and X-ray Powder Diffraction
The synthesis and characterization of 3-(arylmethylidene)pyrrolidine-2,5-diones, which reveal vasodilation bio-properties, are explored. This research is crucial for understanding the structural basis of these compounds' biological activities (Shalaby et al., 2016).
Preparation of Reactive 3-Pyrrolin-2-Ones
The study of 3-pyrrolin-2-ones, valuable for their role as acceptors in conjugate addition reactions, is critical in organic synthesis and for the synthesis of biologically active compounds (Alves, 2007).
Synthesis of Analogues of Hepatotoxic Alkaloids
Research on the synthesis of 2,3-bishydroxymethyl-pyrrolidine and -3-pyrroline derivatives, as analogues of the necine bases in pyrrolizidine alkaloids, is vital for understanding these compounds' biological effects (Mattocks, 1974).
Zukünftige Richtungen
Pyrrolidine derivatives, including “3-(Cyclobutylmethyl)pyrrolidine”, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that “this compound” and related compounds may have promising future applications in drug discovery and development .
Eigenschaften
IUPAC Name |
3-(cyclobutylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-8(3-1)6-9-4-5-10-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYXLIYJPAQKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303505 | |
| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220021-25-9 | |
| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



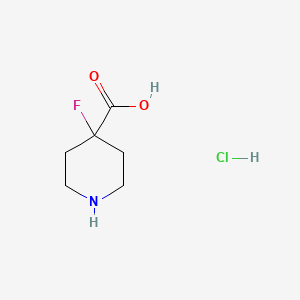
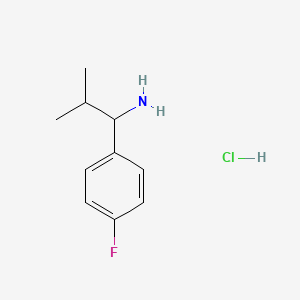
![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)
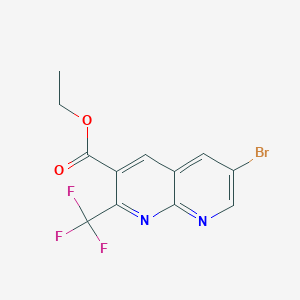
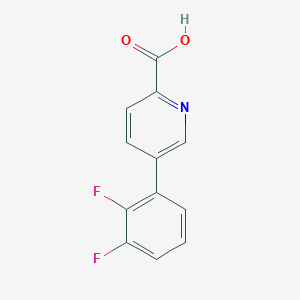
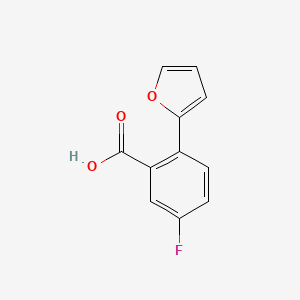


![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)

